molecular formula C22H29ClN2O3 B12724295 3',4'-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride CAS No. 23771-34-8

3',4'-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride

Cat. No.: B12724295
CAS No.: 23771-34-8
M. Wt: 404.9 g/mol
InChI Key: NFMNPFFJUMKNSH-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and o-tolylpiperazine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.

    Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride has been studied for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride involves:

    Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The interaction with molecular targets can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dimethoxy-3-(4-phenyl-1-piperazinyl)-propiophenone hydrochloride
  • 3’,4’-Dimethoxy-3-(4-methyl-1-piperazinyl)-propiophenone hydrochloride

Uniqueness

3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride is unique due to its specific structural features, such as the presence of the o-tolyl group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

23771-34-8

Molecular Formula

C22H29ClN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C22H28N2O3.ClH/c1-17-6-4-5-7-19(17)24-14-12-23(13-15-24)11-10-20(25)18-8-9-21(26-2)22(16-18)27-3;/h4-9,16H,10-15H2,1-3H3;1H

InChI Key

NFMNPFFJUMKNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC(=C(C=C3)OC)OC.Cl

Origin of Product

United States

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